4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate
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Overview
Description
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate is an organic compound with a complex structure It consists of a benzoate group attached to a phenylmethoxycarbonyl group, which is further linked to a dodecyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with dodecyl bromide in the presence of a base to form the dodecyloxybenzoate intermediate. This intermediate is then reacted with phenylmethanol and a suitable coupling agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways. The dodecyloxy group enhances its solubility in lipid membranes, facilitating its transport and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the dodecyloxycarbonyl group.
4-Carbomethoxyphenylboronic acid pinacol ester: Contains a pinacol ester group, differing in its ester linkage.
Uniqueness
4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate is unique due to its combination of ester and dodecyloxy groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it suitable for applications in both aqueous and lipid environments, setting it apart from similar compounds .
Properties
CAS No. |
90549-77-2 |
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Molecular Formula |
C34H39O6- |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
4-[(4-dodecoxycarbonylphenyl)-phenylmethoxy]carbonylbenzoate |
InChI |
InChI=1S/C34H40O6/c1-2-3-4-5-6-7-8-9-10-14-25-39-33(37)29-21-17-27(18-22-29)31(26-15-12-11-13-16-26)40-34(38)30-23-19-28(20-24-30)32(35)36/h11-13,15-24,31H,2-10,14,25H2,1H3,(H,35,36)/p-1 |
InChI Key |
JRHPOPYVQJIQJT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(=O)[O-] |
Origin of Product |
United States |
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